Chlorhydrate de formimidate d'éthyle

Vue d'ensemble

Description

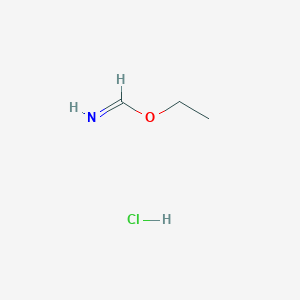

Ethyl formimidate hydrochloride is a nitrogen-containing organic compound with the molecular formula C3H8ClNO . It is commonly used as a building block in organic synthesis. This compound is known for its ability to undergo degradation upon heating, resulting in the formation of formamidine hydrochloride, ethyl formate, and ethyl chloride .

Applications De Recherche Scientifique

Synthesis of Aminomethylenebisphosphinate Derivatives

EFH is utilized as a reactant in the synthesis of aminomethylenebisphosphinate derivatives. The reaction is facilitated by Lewis acids and has been shown to yield moderate to good results with various substituted imidates.

Preparation of S-Triazines

The compound is also involved in the synthesis of s-triazines, which are important in organic chemistry due to their diverse applications in pharmaceuticals and agrochemicals. The successful synthesis of s-triazines from EFH showcases its role as a valuable building block .

Formation of 5-Amino-1-(2-pyridyl)imidazole

EFH serves as a precursor for synthesizing 5-amino-1-(2-pyridyl)imidazole, an important compound in medicinal chemistry, particularly for its potential therapeutic applications .

Intermolecular Cyclization Reactions

In addition to its role as a reactant, EFH is involved in intermolecular cyclization processes that lead to the formation of complex cyclic structures, which are often biologically active .

Case Study 1: Optimization of Acylation Reactions

A study focused on optimizing the conditions for acylating EFH demonstrated that using Hünig’s base significantly improved yields to 90% for certain acylation products. This optimization highlights the importance of reaction conditions in maximizing product formation .

Case Study 2: Synthesis of Phosphorus Analogues

Research involving the one-pot transformation of α-ethoxy derivatives using EFH has shown its effectiveness in synthesizing phosphorus analogs of α-amino acids. This method emphasizes EFH's role as a catalyst-free intermediate that streamlines synthetic pathways .

Mécanisme D'action

Target of Action

Ethyl formimidate hydrochloride is a nitrogen-containing organic building block

Mode of Action

It’s known that upon heating, it undergoes degradation to afford formamidine hydrochloride, ethyl formate, and ethyl chloride .

Biochemical Pathways

Ethyl formimidate hydrochloride is involved in the synthesis of several biologically active molecules. It has been used in the preparation of 5-aminoimidazole-4-carboxylic acid α- and β-ribotides, s-triazines, 2,3:5,6-di-O-isopropylidene-α- and -β-5-amino-4-ethoxycarbonyl or -carbamoyl-imidazole D-mannofuranosides, and 5-amino-1-(2-pyridyl)imidazole . These compounds are involved in various biochemical pathways, affecting downstream effects.

Result of Action

It’s known to be a reactant involved in the synthesis of biologically active molecules, including bredinin via amination of an acyclic precursor and amidine conjugates of the ornithine moiety of an antifungal .

Action Environment

It’s known that it should be stored at a temperature of 2-8°c .

Analyse Biochimique

Biochemical Properties

It is known to be used in the preparation of various compounds such as 5-aminoimidazole-4-carboxylic acid α- and β-ribotides, s-triazines, and 2,3:5,6-di-O-isopropylidene-α- and -β-5-amino-4-ethoxycarbonyl or -carbamoyl-imidazole D-mannofuranosides . This suggests that Ethyl formimidate hydrochloride may interact with a variety of enzymes, proteins, and other biomolecules in these reactions.

Cellular Effects

Given its role in the synthesis of biologically active molecules , it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is involved in the synthesis of biologically active molecules including bredinin via amination of an acyclic precursor and amidine conjugates of the ornithine moiety of an antifungal . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that on heating, it undergoes degradation to afford formamidine hydrochloride, ethyl formate, and ethyl chloride . This suggests that the product’s stability and degradation over time may be factors to consider in laboratory settings.

Metabolic Pathways

Given its role in the synthesis of biologically active molecules , it is likely that it interacts with various enzymes or cofactors in these pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl formimidate hydrochloride can be synthesized through a series of reactions. One common method involves the reaction of methanethiol with carbon monoxide to produce formyl thiol. This intermediate is then reacted with ethylamine to form ethyl formimidate, which is subsequently treated with hydrochloric acid to yield ethyl formimidate hydrochloride .

Industrial Production Methods: In industrial settings, the production of ethyl formimidate hydrochloride typically involves large-scale reactions under controlled conditions. The process ensures high purity and yield, making the compound suitable for various applications in research and industry.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl formimidate hydrochloride undergoes several types of chemical reactions, including:

Degradation: Upon heating, it degrades to form formamidine hydrochloride, ethyl formate, and ethyl chloride.

Cyclization: It can participate in intermolecular cyclization reactions.

Metathesis: It is involved in Mo-catalyzed asymmetric ring-closing metathesis for the synthesis of cyclic amides and amines.

Common Reagents and Conditions:

Heating: For degradation reactions.

Catalysts: Molybdenum catalysts for metathesis reactions.

Major Products:

- Formamidine hydrochloride

- Ethyl formate

- Ethyl chloride

- Cyclic amides and amines from metathesis reactions .

Comparaison Avec Des Composés Similaires

Ethyl formimidate hydrochloride can be compared with other similar compounds, such as:

- Ethyl methanimidate hydrochloride

- Formimidic acid ethyl ester hydrochloride

- Ethyl iminioformate chloride

Uniqueness: Ethyl formimidate hydrochloride is unique due to its specific reactivity and ability to undergo degradation to form useful intermediates. Its versatility in various synthetic applications makes it a valuable compound in both research and industrial settings .

Activité Biologique

Ethyl formimidate hydrochloride (EFH) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article summarizes the synthesis, biological properties, and applications of EFH based on diverse research findings.

Ethyl formimidate hydrochloride can be synthesized through various chemical methods. One notable approach involves the reaction of ethyl imidate hydrochlorides with other reagents to form derivatives with specific biological activities. For instance, EFH has been used in the synthesis of N-acyl amino compounds, which exhibit significant biological activity, particularly in the context of drug development .

Biological Activity

1. Antitumor Activity

Research has indicated that derivatives of EFH exhibit varying degrees of antitumor activity. A study on modified elsamicin A derivatives, which included compounds derived from EFH, showed that while some derivatives had limited cytotoxicity against B16 melanoma cells, they were less effective than the parent compound. The effectiveness was measured using median effective doses (MED), where compounds with T/C % values greater than 125 were considered to have significant antitumor activity .

Table 1: Antitumor Activity of EFH Derivatives

| Compound Name | T/C % Value | Cytotoxicity Level |

|---|---|---|

| 2''-N-isopropylelsamicin A | <125 | Moderate |

| 2''-N-formimidoylelsamicin A HC1 | <125 | Limited |

| Parent Compound (Elsamicin A) | >125 | High |

2. Binding Affinity Studies

EFH has also been investigated for its ability to bind to riboswitches, such as the FMN riboswitch. In a study involving phenotypic screening of a compound library, ligands derived from EFH demonstrated promising binding affinities. The binding interactions were characterized by X-ray crystallography, revealing how modifications to the structure could enhance affinity and specificity towards the riboswitch .

Case Studies

Case Study 1: Synthesis of Riboswitch Ligands

In a systematic approach to develop ligands for FMN riboswitches, ethyl formimidate was employed in an annulation reaction under high-temperature conditions. This method yielded a scaffold that exhibited strong binding affinity to the riboswitch, thereby highlighting EFH's utility in developing novel therapeutic agents targeting bacterial pathogens .

Case Study 2: Cytotoxicity Testing

A series of experiments were conducted to evaluate the cytotoxic effects of various EFH derivatives on murine melanoma B16-F10 cells. The results indicated that while some derivatives showed moderate activity, they were significantly less potent compared to their parent compounds. This underscores the importance of structural modifications in enhancing biological efficacy .

Propriétés

IUPAC Name |

ethyl methanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c1-2-5-3-4;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUTTYRVDANTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503221 | |

| Record name | Ethyl methanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16694-46-5 | |

| Record name | Methanimidic acid, ethyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16694-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 102062 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016694465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16694-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl methanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl formimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of ethyl formimidate hydrochloride in the context of the provided research papers?

A1: In these studies, ethyl formimidate hydrochloride serves as a crucial reagent in the synthesis of various imidazole derivatives, particularly those relevant to purine nucleotide biosynthesis. [, , , ] It's mainly used for introducing an amidine or formimidine group into a molecule.

Q2: Can you provide an example of a specific reaction where ethyl formimidate hydrochloride plays a key role?

A2: Certainly. In a study investigating intermediates in the de novo biosynthesis of purine nucleotides, researchers employed ethyl formimidate hydrochloride to convert α-amino-N′-cyclohexylacetamidine into 5-amino-1-cyclohexylimidazole. [] This reaction highlights the compound's utility in forming imidazole rings, which are fundamental structures in purine nucleotides.

Q3: The research mentions using ethyl formimidate hydrochloride with "glycofuranosylamines". What is the significance of this reaction?

A3: This reaction is highlighted in a study focusing on synthesizing pyrimidine and imidazole nucleosides. [] Reacting specific glycofuranosylamines (derived from sugars like D-mannose) with ethyl formimidate hydrochloride, followed by a subsequent reaction with ethyl amino(cyano)acetate, led to the formation of novel α- and β-5-amino-4-ethoxycarbonyl or -carbamoyl-imidazole D-mannofuranosides. This demonstrates the use of ethyl formimidate hydrochloride in constructing more complex nucleoside analogs.

Q4: Aside from purine synthesis, is ethyl formimidate hydrochloride utilized in other areas of chemical synthesis based on the provided research?

A4: Yes, one study demonstrates its use in creating a bicyclic heterocyclic system. Researchers used ethyl formimidate hydrochloride to synthesize 6,6-Dithiobis(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazolium) dichloride methanol solvate dihydrate. [] This involved an intermolecular cyclization reaction with bis(4-pyrazolidinyl) disulfide dihydrochloride. This highlights the versatility of ethyl formimidate hydrochloride in constructing diverse heterocyclic compounds beyond purine-related structures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.